
2-(Benzylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
科学的研究の応用
Synthesis of Monobactam Analogs
Monobactams are a class of β-lactam antibiotics characterized by their monocyclic β-lactam structure. The compound has been utilized in the synthesis of monobactam analogs, showing significant antibacterial activity against a variety of gram-negative bacteria, except Pseudomonas aeruginosa. These derivatives exhibited excellent stability to β-lactamases, highlighting their potential in developing new antibiotics with enhanced resistance to bacterial enzymes that often lead to antibiotic resistance (Yamashita Haruo et al., 1988).
Development of Sulfonamide Rings
The research on sulfonamide rings, a crucial structural component in many pharmaceuticals, includes the synthesis of substituted azetidinones derived from the dimer of Apremilast. These compounds have shown potential in creating a range of biologically active molecules, indicating the versatility of the chemical compound in generating medicinally relevant structures (Y. Jagannadham et al., 2019).
Antibacterial β-Lactam Compounds
Another study focused on synthesizing monocyclic analogs of β-lactam compounds from basic amino acids, such as L-aspartic acid. Although the resulting β-lactam compounds showed low antibacterial activities compared to more established antibiotics like cefotaxime, this research contributes to our understanding of how structural variations affect the bioactivity of β-lactam antibiotics (B. Chung et al., 1992).
Synthesis of Cytotoxic Compounds
The compound has also been explored in the synthesis of cytotoxic agents. Studies have developed sulfonyl-, sulfonylthio-, and sulfothioazetidinones, which exhibited significant anticancer effects against various cancer cell cultures in vitro. This research demonstrates the potential of the compound in the development of new anticancer drugs (G. Veinberg et al., 2004).
特性
IUPAC Name |
2-benzylsulfanyl-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S2/c1-24-16-7-9-17(10-8-16)26(22,23)18-11-20(12-18)19(21)14-25-13-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKPFXYPFVWRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2421762.png)
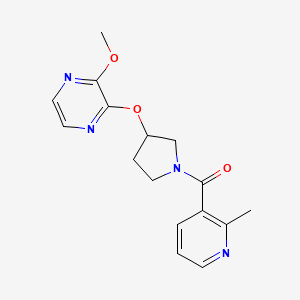
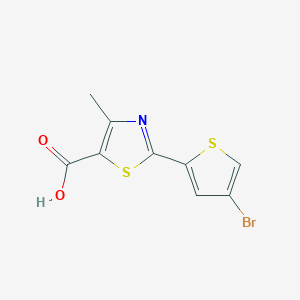
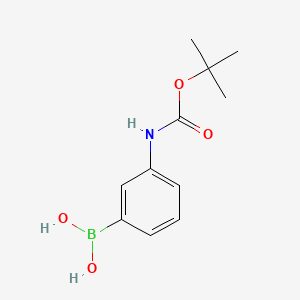
![1-Hydroxy-3,4-dimethoxy-7-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one](/img/no-structure.png)
![2-Cyclopropyl-1-[1-[(4-methoxyphenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2421768.png)
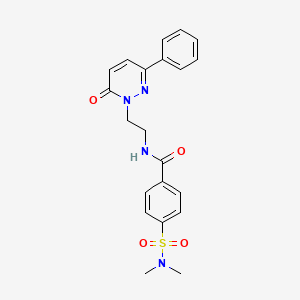
![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2421773.png)
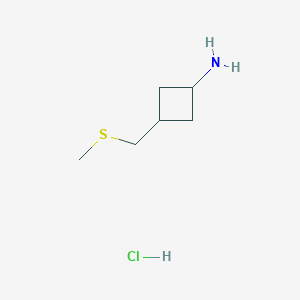
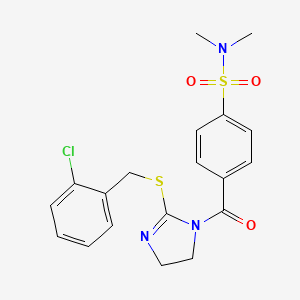

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2421780.png)
![6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2421781.png)